(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile
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Overview
Description
“(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a perfluorophenoxy group, which is a type of ether where all the hydrogen atoms attached to carbon have been replaced by fluorine atoms .
Scientific Research Applications
Fluorescent Probes and Sensors
Benzothiazole derivatives have been developed as fluorescent probes for sensing pH and metal cations. These compounds exhibit significant fluorescence enhancement under basic conditions and show high sensitivity and selectivity towards specific metal ions due to the acidic nature of the fluorophenol moiety. This makes them useful for environmental and biological sensing applications (Tanaka et al., 2001). Additionally, novel fluorescence probes have been synthesized to reliably detect reactive oxygen species (ROS) and distinguish specific species, demonstrating the potential of benzothiazole derivatives in studying the roles of ROS in various biological and chemical contexts (Setsukinai et al., 2003).
Photophysical and Electroluminescent Applications
Benzothiazole derivatives have been utilized in the synthesis of luminescent zinc(II) complexes, which show promise in photophysical applications due to their broad visible photoluminescence and ability to easily sublime (Li et al., 2013). These materials are interesting for developing new electronic and photonic devices, including organic light-emitting diodes (OLEDs) and other electroluminescent applications.
Chemosensors for Metal Ions
Research has also focused on synthesizing benzothiazole derivatives as fluorescent chemosensors for detecting metal ions selectively. These chemosensors operate based on fluorometric detection, displaying on-off fluorescence in response to specific ions like Fe3+, highlighting their potential in environmental monitoring and bioimaging (Khan, 2020).
Organic Electronics and Semiconductors
Further studies have explored the use of benzothiazole and its derivatives in the development of semiconducting polymers for applications in transistors, solar cells, photodetectors, and thermoelectrics. These compounds offer a versatile platform for the realization of high-performance optoelectronic semiconductors, with some showing promising electrical properties in device applications (Chen et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have also been identified as effective corrosion inhibitors for carbon steel in acidic environments, offering protection against steel corrosion. These inhibitors work by adsorbing onto the metal surface through both physical and chemical interactions, thereby preventing corrosion. This application is crucial in extending the life of metal structures and components in industrial settings (Hu et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(2,3,4,5,6-pentafluorophenoxy)but-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7F5N2O2S/c18-11-12(19)14(21)16(15(22)13(11)20)26-6-9(25)7(5-23)17-24-8-3-1-2-4-10(8)27-17/h1-4,25H,6H2/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJDXGVVRGJLJY-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(COC3=C(C(=C(C(=C3F)F)F)F)F)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/COC3=C(C(=C(C(=C3F)F)F)F)F)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7F5N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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